molecular formula C9H10Cl2N2 B13465146 4-(chloromethyl)-2-methyl-2H-indazolehydrochloride CAS No. 2901101-72-0

4-(chloromethyl)-2-methyl-2H-indazolehydrochloride

Cat. No.: B13465146
CAS No.: 2901101-72-0
M. Wt: 217.09 g/mol
InChI Key: CPVFCSVMRAHKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-2-methyl-2H-indazolehydrochloride is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-methyl-2H-indazolehydrochloride typically involves the chloromethylation of 2-methylindazole. This can be achieved through the reaction of 2-methylindazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl compound, which is then converted to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-methyl-2H-indazolehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(chloromethyl)-2-methyl-2H-indazolehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-methyl-2H-indazolehydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways and processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)benzoic acid
  • 2-chloromethyl-4-methylimidazole
  • 4-chloromethyl-2-methylthiazole

Uniqueness

4-(chloromethyl)-2-methyl-2H-indazolehydrochloride is unique due to its indazole core structure, which imparts distinct chemical and biological properties. Compared to other chloromethyl compounds, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

2901101-72-0

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

4-(chloromethyl)-2-methylindazole;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-6-8-7(5-10)3-2-4-9(8)11-12;/h2-4,6H,5H2,1H3;1H

InChI Key

CPVFCSVMRAHKBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.